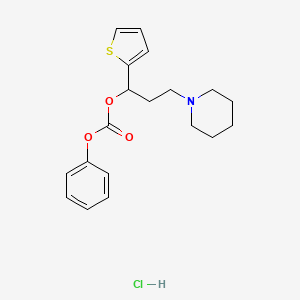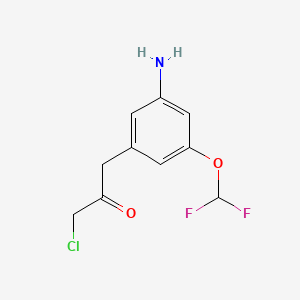
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF2NO2 and a molecular weight of 249.64 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-(difluoromethoxy)benzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes.
類似化合物との比較
Similar Compounds
- 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one
- 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity compared to its brominated or non-halogenated analogs. This unique structure allows for specific interactions and reactions that are not possible with similar compounds.
特性
分子式 |
C10H10ClF2NO2 |
|---|---|
分子量 |
249.64 g/mol |
IUPAC名 |
1-[3-amino-5-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-5-8(15)2-6-1-7(14)4-9(3-6)16-10(12)13/h1,3-4,10H,2,5,14H2 |
InChIキー |
HCIRIMWYCCPXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)OC(F)F)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


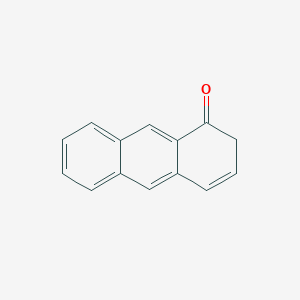
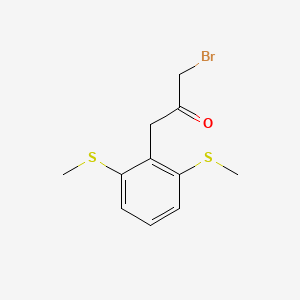
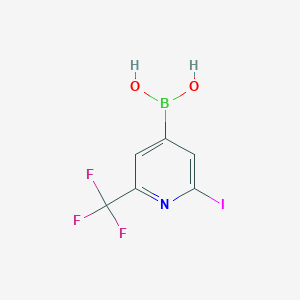

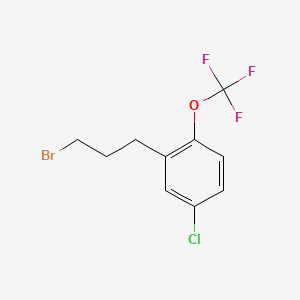

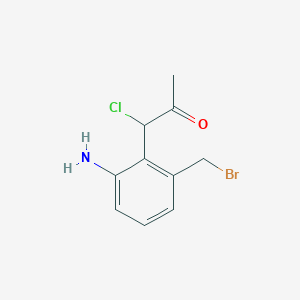
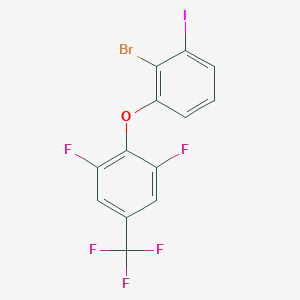
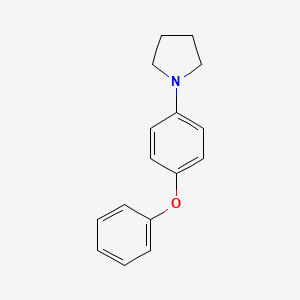
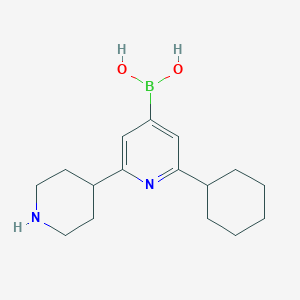
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
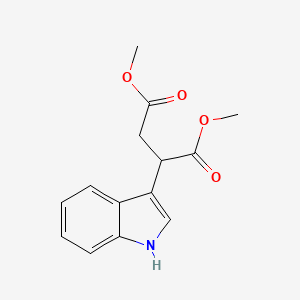
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
